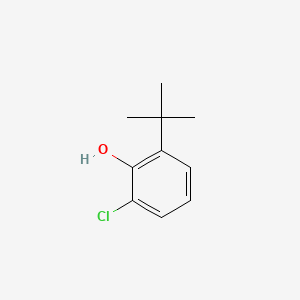

2-tert-Butyl-6-chlorophenol

Descripción general

Descripción

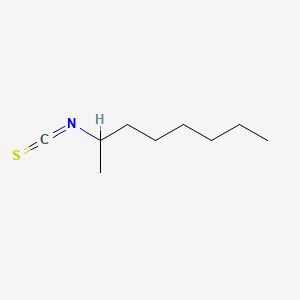

2-tert-Butyl-6-chlorophenol, also known as Chlorothymol, is a chemical compound with the molecular formula C10H13ClO. It is a white crystalline solid that has a characteristic thyme-like odor. It can be prepared by acid-catalyzed alkylation of phenol with isobutene .

Synthesis Analysis

The synthesis of 2-tert-Butyl-6-chlorophenol involves the reaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride . Vapor phase catalytic methylation with methanol of 2-tert-butylphenol at the temperature 280–300°C proceeds selectively with formation of 6-tert .Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-6-chlorophenol is characterized by 1H NMR spectra, thermogravimetric analysis, and Fourier transform infrared spectra (FT-IR) . The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .Chemical Reactions Analysis

The chemical reactions involving 2-tert-Butyl-6-chlorophenol include the deprotonation of tert-butyl hydroperoxide (TBHP) with the base (MOH) in the aqueous phase, a homogeneous and slightly exothermic reaction .Physical And Chemical Properties Analysis

2-tert-Butyl-6-chlorophenol is a colorless oil that dissolves in basic water . The Brunauer–Emmett–Teller (BET) surface area (SBET) of PS-2, 6-DTBP was greatly increased to 623 m2/g, while the average pore size was sharply reduced to 7.0 nm .Aplicaciones Científicas De Investigación

Application in Water Treatment

Scientific Field

Environmental Science

Summary of the Application

2-Chlorophenol, a compound similar to 2-tert-Butyl-6-chlorophenol, has been studied for its degradation in aqueous solutions . This research is crucial for the treatment of water contaminated with chlorophenols, which are toxic and carcinogenic .

Methods of Application

In the study, soybean biochar-supported sulfide-modified nanoscale zero-valent iron (BC@S-nZVI) was synthesized and used to activate persulfate (PS) to degrade 2-chlorophenol (2-CP) in aqueous solutions . Batch experiments were carried out to investigate the degradation effects under different conditions .

Results

The degradation efficiency of 2-CP was higher under acidic and alkaline conditions than the neutral condition, and the effect was best at a pH of 3 . The degradation rate was restrained with the addition of Cl−, promoted with the addition of NO3− and CO32− .

Application in Crystallography

Scientific Field

Crystallography

Summary of the Application

The crystal structure of 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine, a compound similar to 2-tert-Butyl-6-chlorophenol, has been studied .

Methods of Application

The crystal structure was determined using X-ray diffraction . The compound was synthesized under the atmosphere of N2 .

Results

The crystal structure was determined to be orthorhombic, with specific lattice parameters .

Application in Bromination Studies

Scientific Field

Organic Chemistry

Summary of the Application

2-tert-Butyl-6-chlorophenol and similar compounds have been studied for their reactivity in bromination reactions . These reactions have industrial applications, environmental consequences, and potentially adverse biological effects .

Methods of Application

In the study, kinetic experiments were conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes and alkoxybenzenes .

Results

For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl . For bromination at the para position of alkoxybenzenes, reactivity increased from tert-butoxy < ethoxy < isopropoxy .

Application in Synthesis

Scientific Field

Synthetic Chemistry

Summary of the Application

2-tert-Butyl-6-chlorophenol has been used in the synthesis of 2-tert-butyl-4-chlorophenol .

Methods of Application

Diphenylsulfide and AlCl3 were dissolved in 2-tert-butylphenol in a three neck round bottom flask, under nitrogen flow . The solution was cooled in an ice bath, and sulfuryl chloride was added dropwise over approximately 40 minutes .

Results

The reaction yielded both the ortho and para isomers . The overall yield of the ortho isomer was 40%, and the para isomer was 51% .

Safety And Hazards

Direcciones Futuras

The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol . As a heterogeneous antioxidant with free radical scavenger, PS-2, 6-DTBP can be conveniently separated from the liquid phase and is environment friendly, showing promising potential in solid antioxidant field .

Propiedades

IUPAC Name |

2-tert-butyl-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHJDCKSYYGMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308309 | |

| Record name | 2-tert-Butyl-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyl-6-chlorophenol | |

CAS RN |

4237-37-0 | |

| Record name | Phenol, 2-tert-butyl-6-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tert-Butyl-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)